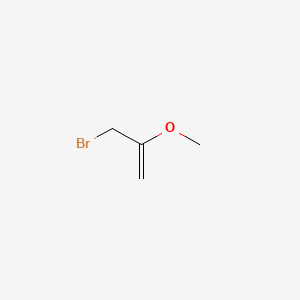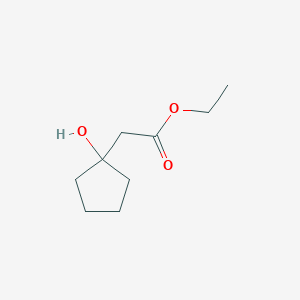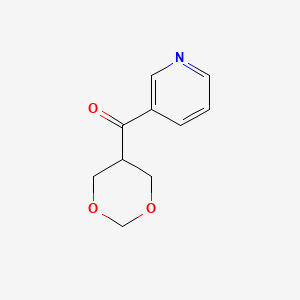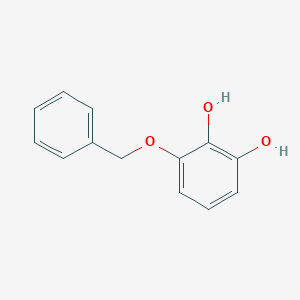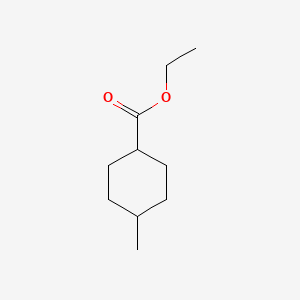
Ethyl 4-methylcyclohexanecarboxylate
Overview
Description
Ethyl 4-methylcyclohexanecarboxylate, also known as EMCH, is a chemical compound with the molecular formula C11H20O2. It is an ester that is commonly used in the fragrance industry due to its pleasant odor. However, EMCH also has several applications in scientific research due to its unique properties. In
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 1,3-cyclohexadien-1-carboxylate, a related compound to Ethyl 4-methylcyclohexanecarboxylate, has been utilized in various chemical reactions including Diels-Alder reactions, synthesis of aromatic esters, and the preparation of biologically significant molecules like tabtoxin and sirenin. An improved synthesis method using microwave activation has been developed for this compound, highlighting its importance in chemical synthesis (Tesson & Deshayes, 2000).
Attractants and Pheromones
- Ethyl cis-5-Iodo-trans-2-methylcyclohexanecarboxylate, a compound similar to Ethyl 4-methylcyclohexanecarboxylate, has been synthesized and identified as a potent attractant for the Mediterranean fruit fly. This showcases the compound's potential use in pest management and ecological studies (Raw & Jang, 2000).
Polymer Chemistry
- In the field of polymer chemistry, ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a derivative of Ethyl 4-methylcyclohexanecarboxylate, has been oligomerized using horseradish peroxidase as a catalyst. This process, conducted in an aqueous medium with cyclodextrine, demonstrates the versatility of Ethyl 4-methylcyclohexanecarboxylate derivatives in polymer synthesis (Pang, Ritter, & Tabatabai, 2003).
Biological Activity
- Derivatives of Ethyl 4-methylcyclohexanecarboxylate, such as 4-aminomethylcyclohexanecarboxylic acid, have been synthesized and explored for their biological activities, particularly as antiplasmin drugs. This indicates the potential medicinal applications of Ethyl 4-methylcyclohexanecarboxylate derivatives (Isoda, 1979).
Medicinal Chemistry
- Ethyl 2-methyl-2,3-butadienoate, structurally related to Ethyl 4-methylcyclohexanecarboxylate, has been used in medicinal chemistry for the synthesis of highly functionalized tetrahydropyridines. These compounds, synthesized through a phosphine-catalyzed annulation process, have potential applications in drug development and pharmaceutical research (Zhu, Lan, & Kwon, 2003).
properties
IUPAC Name |
ethyl 4-methylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-12-10(11)9-6-4-8(2)5-7-9/h8-9H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXMFQBQKBJYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504304 | |
| Record name | Ethyl 4-methylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylcyclohexanecarboxylate | |
CAS RN |
7133-31-5 | |
| Record name | Ethyl 4-methylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30504304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



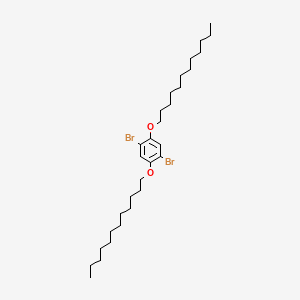
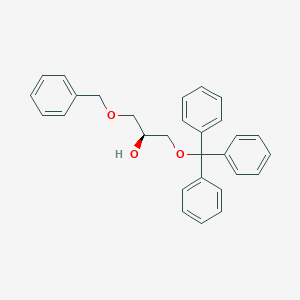
![Adenosine,N-benzoyl-2'-deoxy-3'-o-[(1,1-dimethylethyl)dimethylsilyl]-](/img/structure/B1625398.png)
![2-(5-Chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B1625402.png)
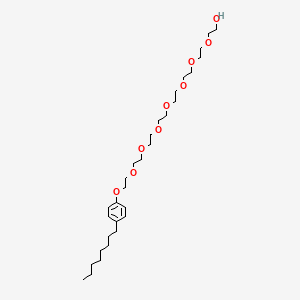
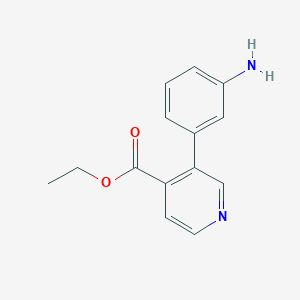
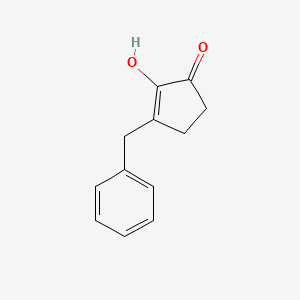
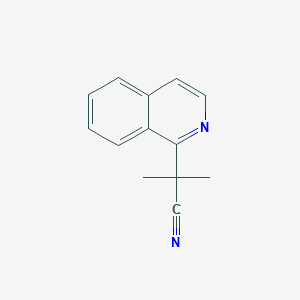
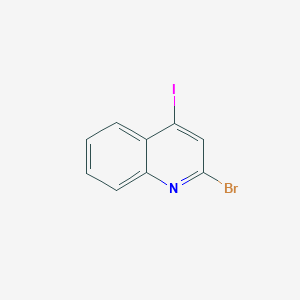
![3,10-Dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B1625409.png)
